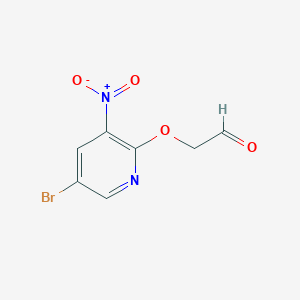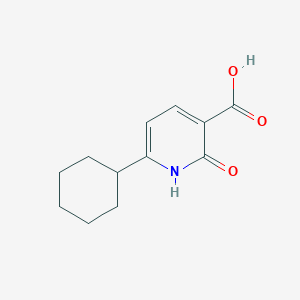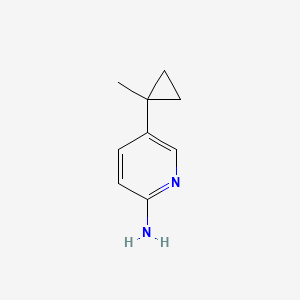
5-(1-Methylcyclopropyl)-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Methylcyclopropyl)-2-pyridinamine is a heterocyclic organic compound featuring a pyridine ring substituted with an amine group and a 1-methylcyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylcyclopropyl)-2-pyridinamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the 1-Methylcyclopropyl Group: This step can be achieved through a cyclopropanation reaction, where a suitable cyclopropyl precursor is reacted with the pyridine derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Methylcyclopropyl)-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenated derivatives of the compound can be used as starting materials for nucleophilic substitution reactions with various nucleophiles.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridinamine derivatives.
Applications De Recherche Scientifique
5-(1-Methylcyclopropyl)-2-pyridinamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(1-Methylcyclopropyl)-2-pyridinamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the cyclopropyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyridine: Similar in structure but lacks the cyclopropyl group.
5-Methyl-2-pyridinamine: Similar but with a methyl group instead of a cyclopropyl group.
Uniqueness
5-(1-Methylcyclopropyl)-2-pyridinamine is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can lead to different reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C9H12N2 |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
5-(1-methylcyclopropyl)pyridin-2-amine |
InChI |
InChI=1S/C9H12N2/c1-9(4-5-9)7-2-3-8(10)11-6-7/h2-3,6H,4-5H2,1H3,(H2,10,11) |
Clé InChI |
VGRAORJGADOBHH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C2=CN=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanamine](/img/structure/B15364559.png)
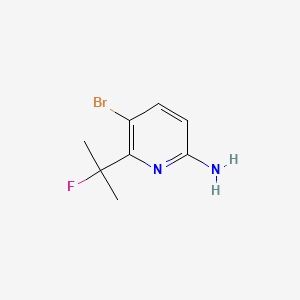
![2-Chloro-3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15364573.png)
![N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15364577.png)

![7-Tert-butyl 5,6-dimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B15364586.png)
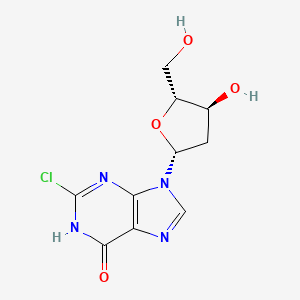
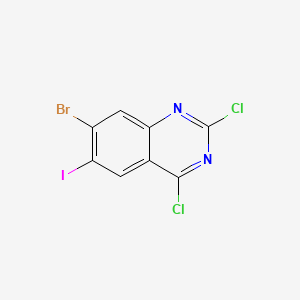
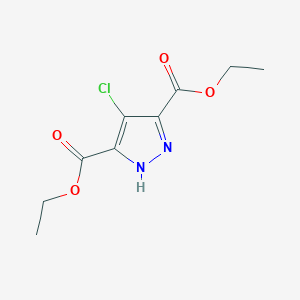
![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride](/img/structure/B15364628.png)
![Tert-butyl 2-(2-aminoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364635.png)
![Methyl 5,5,5-trifluoro-4-[(4-fluorophenyl)amino]pent-3-enoate](/img/structure/B15364640.png)
